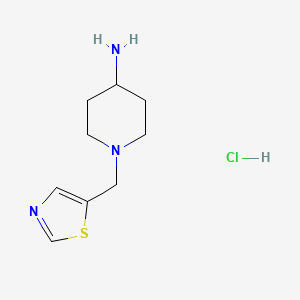
1-Thiazol-5-ylmethyl-piperidin-4-ylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Thiazol-5-ylmethyl-piperidin-4-ylamine hydrochloride is a chemical compound with the molecular formula C9H16ClN3S and a molecular weight of 233.76 g/mol . This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the thiazole ring imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of scientific research and industrial applications.
Métodos De Preparación
The synthesis of 1-Thiazol-5-ylmethyl-piperidin-4-ylamine hydrochloride typically involves the formation of the thiazole ring followed by the attachment of the piperidine moiety. One common synthetic route includes the reaction of a thiazole derivative with a piperidine derivative under specific conditions. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like Lewis acids to facilitate the formation of the desired product . Industrial production methods may employ similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
1-Thiazol-5-ylmethyl-piperidin-4-ylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
1-Thiazol-5-ylmethyl-piperidin-4-ylamine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of infections and other diseases.
Mecanismo De Acción
The mechanism of action of 1-Thiazol-5-ylmethyl-piperidin-4-ylamine hydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors in biological systems, potentially inhibiting or activating specific biochemical pathways. For example, the compound may inhibit bacterial enzymes, leading to antimicrobial effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-Thiazol-5-ylmethyl-piperidin-4-ylamine hydrochloride can be compared with other thiazole-containing compounds, such as:
Thiazole: A simpler compound with a similar ring structure but lacking the piperidine moiety.
Thiazolidine: A saturated derivative of thiazole with different chemical properties and biological activities.
Thiamine (Vitamin B1): A naturally occurring thiazole derivative with essential biological functions.
The uniqueness of this compound lies in its specific combination of the thiazole and piperidine moieties, which imparts distinct chemical and biological properties not found in simpler or structurally different thiazole derivatives.
Propiedades
IUPAC Name |
1-(1,3-thiazol-5-ylmethyl)piperidin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3S.ClH/c10-8-1-3-12(4-2-8)6-9-5-11-7-13-9;/h5,7-8H,1-4,6,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASIRRWAZMBELDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=CN=CS2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
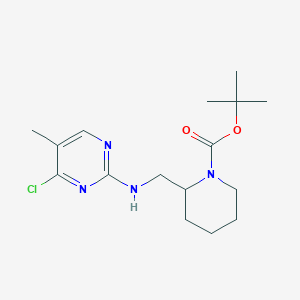
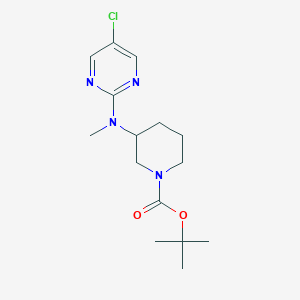
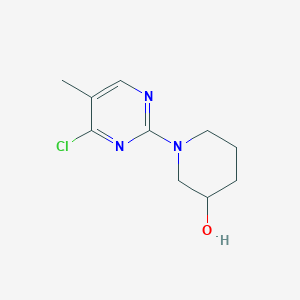
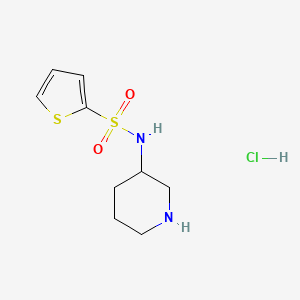
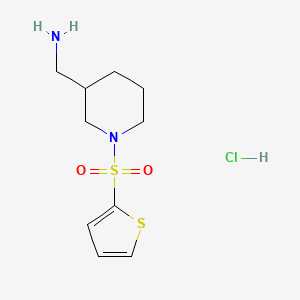
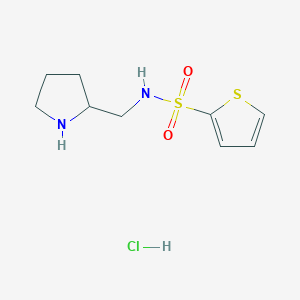
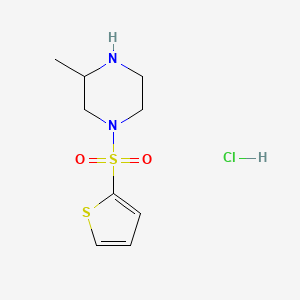
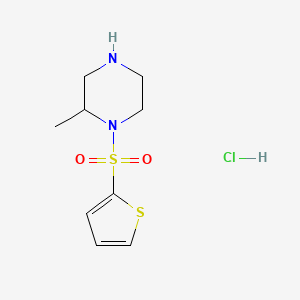

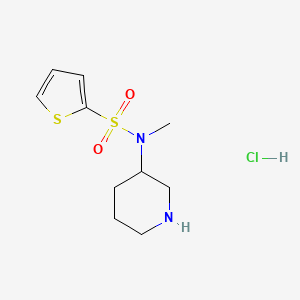
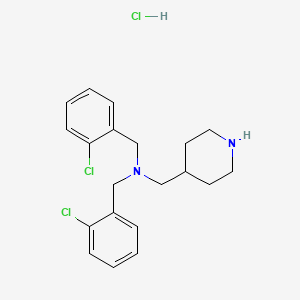
![(6-chloropyridin-3-yl)methyl 1-[(6-chloropyridin-3-yl)methyl]piperidine-2-carboxylate](/img/structure/B7897532.png)
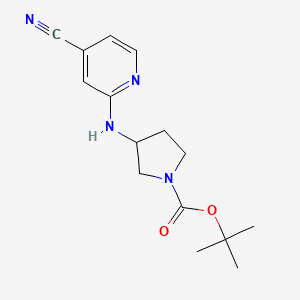
![[1-(6-Chloro-pyrimidin-4-yl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester](/img/structure/B7897543.png)
